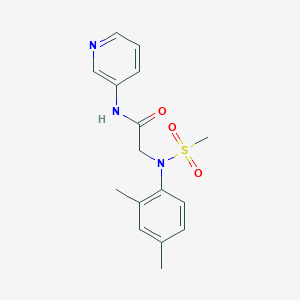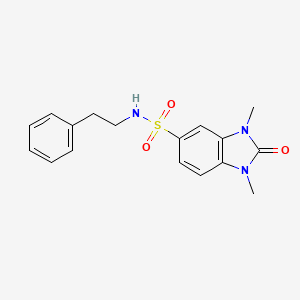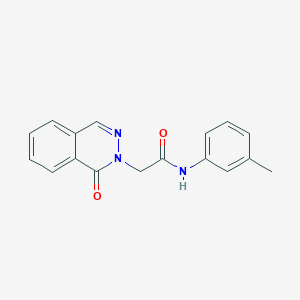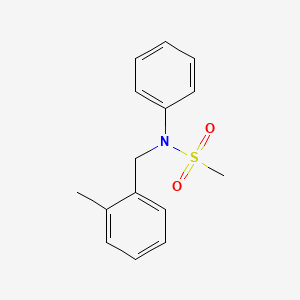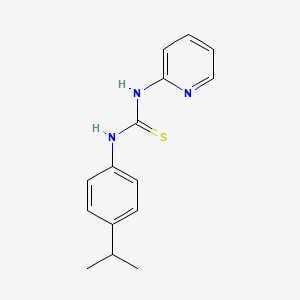
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea, also known as IPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTU is a thiourea derivative, which is a class of organic compounds that contain a sulfur atom attached to a carbon atom that is part of a carbonyl group.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to induce apoptosis by activating caspases, a family of proteases that play a role in programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. In neurodegenerative diseases, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to protect neurons from oxidative stress and inflammation. In diabetes, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity by enhancing the activity of AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-N'-2-pyridinylthiourea. One area of research is to further elucidate its mechanism of action. Another area of research is to optimize its pharmacokinetics and pharmacodynamics for use in vivo. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential as a therapeutic agent in various diseases, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be used as a starting point for the development of new compounds with improved properties and efficacy.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea involves the reaction of 4-isopropylphenyl isothiocyanate with 2-pyridylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-isopropylphenyl)-N'-2-pyridinylthiourea as a white crystalline solid with a melting point of 153-154°C. The purity of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been studied extensively for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In diabetes research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)12-6-8-13(9-7-12)17-15(19)18-14-5-3-4-10-16-14/h3-11H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMLWALIMDQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-3-pyridin-2-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

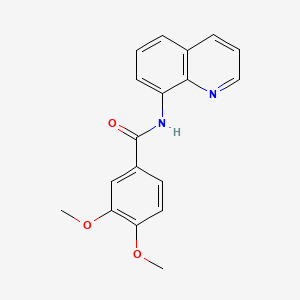
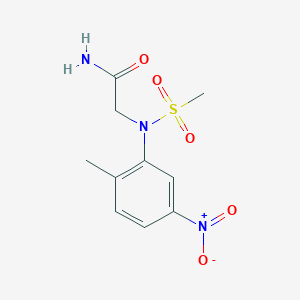
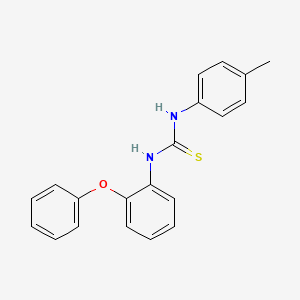
![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)
![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)
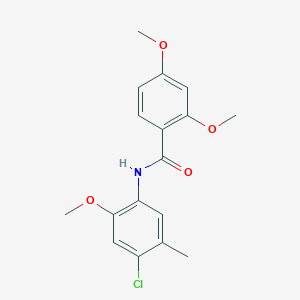
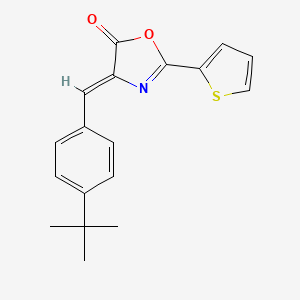
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)
![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)
